molecular formula C14H14ClN5 B6447352 6-chloro-N-[3-(1H-imidazol-1-yl)propyl]quinoxalin-2-amine CAS No. 2548988-88-9

6-chloro-N-[3-(1H-imidazol-1-yl)propyl]quinoxalin-2-amine

Cat. No. B6447352
CAS RN: 2548988-88-9
M. Wt: 287.75 g/mol
InChI Key: LAZKUZDJRUEJCH-UHFFFAOYSA-N
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Description

“6-chloro-N-[3-(1H-imidazol-1-yl)propyl]quinoxalin-2-amine” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .


Molecular Structure Analysis

The molecular structure of imidazole-containing compounds is characterized by a five-membered heterocyclic moiety with two nitrogen atoms . One nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .

Scientific Research Applications

6-chloro-N-[3-(1H-imidazol-1-yl)propyl]quinoxalin-2-amine has been used in a variety of scientific research applications. It has been used as a substrate for enzyme-catalyzed reactions, as a ligand in protein-protein interactions, and as a tool for drug discovery and development. In addition, it has been used to study the structure of proteins, as well as the biochemical and physiological effects of drugs.

Advantages and Limitations for Lab Experiments

One of the advantages of using 6-chloro-N-[3-(1H-imidazol-1-yl)propyl]quinoxalin-2-amine for laboratory experiments is that it is relatively easy to synthesize and can be used in a variety of experiments. In addition, the compound is relatively stable and can be stored for long periods of time. However, the compound can be toxic and should be handled with care. In addition, it is important to ensure that the compound is not contaminated with other compounds that may interfere with the experiment.

Future Directions

There are a number of potential future directions for 6-chloro-N-[3-(1H-imidazol-1-yl)propyl]quinoxalin-2-amine. First, further research is needed to better understand the mechanism of action of the compound and its potential applications in drug discovery and development. Additionally, further studies are needed to explore the potential therapeutic uses of this compound and to determine its safety and efficacy in humans. Finally, further studies are needed to investigate the potential side effects and toxicity of the compound.

Synthesis Methods

The synthesis of 6-chloro-N-[3-(1H-imidazol-1-yl)propyl]quinoxalin-2-amine can be achieved through a two-step process. First, the compound is synthesized from 3-(1H-imidazol-1-yl)propylchloride and 2-aminobenzonitrile. This reaction is performed in the presence of a base, such as sodium hydroxide, and a catalyst, such as palladium chloride. The second step involves the reaction of the intermediate compound with 6-chloroquinoxaline. This reaction is also performed in the presence of a base and a catalyst. The resulting product is this compound.

properties

IUPAC Name

6-chloro-N-(3-imidazol-1-ylpropyl)quinoxalin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN5/c15-11-2-3-12-13(8-11)18-9-14(19-12)17-4-1-6-20-7-5-16-10-20/h2-3,5,7-10H,1,4,6H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAZKUZDJRUEJCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN=C2C=C1Cl)NCCCN3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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